

Application Notes & Protocols: Radiolabeling ErbB-2 Peptides with Technetium-99m

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Compound of Interest

Compound Name: ErbB-2-binding peptide

Cat. No.: B12398327

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Introduction

The Human Epidermal Growth Factor Receptor 2 (ErbB-2, also known as HER2) is a key biomarker and therapeutic target in various cancers, most notably in a subset of breast cancers. The development of radiolabeled peptides that specifically target ErbB-2 is of significant interest for non-invasive imaging (e.g., SPECT) and targeted radionuclide therapy. Technetium-99m (^{99m}Tc) is a readily available, generator-produced radionuclide with favorable physical properties for SPECT imaging. This document provides a detailed protocol for the radiolabeling of ErbB-2 targeting peptides with ^{99m}Tc , primarily through the use of the bifunctional chelator succinimidyl-6-hydrazinonicotinate (HYNIC) and cysteine-based chelators.

Principle of ^{99m}Tc Labeling

The labeling of peptides with ^{99m}Tc typically involves a chelator that is covalently attached to the peptide. This chelator forms a stable coordination complex with the reduced form of ^{99m}Tc . The most common method involves the reduction of ^{99m}Tc -pertechnetate (TcO_4^-), eluted from a $^{99}\text{Mo}/^{99m}\text{Tc}$ generator, using a reducing agent such as stannous chloride (SnCl_2). The reduced ^{99m}Tc then binds to the chelator conjugated to the peptide.

For HYNIC-conjugated peptides, coligands such as Tricine and ethylenediaminediacetic acid (EDDA) are often used to complete the coordination sphere of the technetium, enhancing the

stability of the radiolabeled complex. Cysteine-based chelators, on the other hand, can directly coordinate with ^{99m}Tc after reduction.

Experimental Protocols

Materials and Reagents

- ErbB-2 targeting peptide (e.g., with a HYNIC or Cys-Gly-Gly-Gly (CGGG) chelator)
- Sodium pertechnetate ($^{99m}\text{TcO}_4^-$) from a $^{99}\text{Mo}/^{99m}\text{Tc}$ generator
- Stannous chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) solution (freshly prepared in nitrogen-purged 0.1 M HCl)
- Tricine (N-[tris(hydroxymethyl)methyl]glycine)
- EDDA (ethylenediaminediacetic acid)
- Sodium acetate buffer (0.5 M, pH 5.2)
- Ammonium acetate buffer (0.5 M, pH 6.0)
- Phosphate buffered saline (PBS)
- Sep-Pak C18 cartridges for purification
- Ethanol
- Sterile, pyrogen-free water for injection
- ITLC strips (e.g., silica gel)
- Saline (0.9% NaCl)
- Acetone
- HPLC system with a radioactivity detector

Protocol 1: ^{99m}Tc -HYNIC Labeling of an ErbB-2 Peptide using Tricine/EDDA Coligands

This protocol is a general procedure and may require optimization for specific peptides.

- Preparation of the Labeling Solution:
 - In a sterile, nitrogen-purged vial, add 10-20 µg of the HYNIC-conjugated ErbB-2 peptide.
 - Add 100 µL of 0.5 M ammonium acetate buffer (pH 6.0).
 - Add 50 µL of Tricine solution (e.g., 20 mg/mL in water).
 - Add 200 µL of EDDA solution (e.g., 5 mg/mL in 0.5 M ammonium acetate buffer, pH 6.5).
- Radiolabeling Reaction:
 - Add 5-10 µL of freshly prepared stannous chloride solution (1 mg/mL in 0.1 M HCl) to the vial.
 - Add 1-2 mCi (37-74 MBq) of freshly eluted ^{99m}Tc-pertechnetate.
 - Gently mix and incubate at 95°C for 10-15 minutes.^[1]
 - Allow the reaction mixture to cool to room temperature.
- Purification (if necessary):
 - Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with 10 mL of sterile water to remove hydrophilic impurities.
 - Elute the ^{99m}Tc-labeled peptide with 1 mL of ethanol:saline (1:1 v/v).
 - The final product should be diluted with sterile saline for in vitro or in vivo use.

Protocol 2: ^{99m}Tc Labeling of a CGGG-ErbB-2 Peptide via Gluconate Ligand Exchange

- Preparation of the Labeling Solution:
 - In a sterile vial, dissolve 10-20 µg of the CGGG-ErbB-2 peptide in 100 µL of sterile water.
 - In a separate vial, prepare a ^{99m}Tc-gluconate solution by adding 1 mCi (37 MBq) of ^{99m}Tc-pertechnetate to a vial containing a sterile, lyophilized gluconate kit and incubating for 10 minutes at room temperature.
- Radiolabeling Reaction:
 - Add the prepared ^{99m}Tc-gluconate solution to the vial containing the peptide.
 - Incubate the reaction mixture at 100°C for 15-20 minutes.
 - Allow the vial to cool to room temperature.

Quality Control

Radiochemical Purity (RCP) Determination by Instant Thin Layer Chromatography (ITLC):

- System 1 (for free pertechnetate):
 - Stationary Phase: ITLC-SG strip
 - Mobile Phase: Saline (0.9% NaCl)
 - Procedure: Spot the radiolabeled peptide solution on the strip. The ^{99m}Tc-labeled peptide and colloids remain at the origin ($R_f = 0$), while free ^{99m}TcO₄⁻ moves with the solvent front ($R_f = 1$).
- System 2 (for colloids):
 - Stationary Phase: ITLC-SG strip
 - Mobile Phase: Acetone
 - Procedure: Spot the radiolabeled peptide solution on the strip. The ^{99m}Tc-labeled peptide and free ^{99m}TcO₄⁻ move with the solvent front ($R_f = 1$), while colloids remain at the origin ($R_f = 0$).

Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column
- Mobile Phase: A gradient system of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
- Detection: In-line UV and radioactivity detectors.
- Procedure: Inject the sample and monitor the chromatogram for peaks corresponding to the radiolabeled peptide, free pertechnetate, and other impurities.

Data Presentation

The following tables summarize key quantitative data from studies on ^{99m}Tc-labeled ErbB-2 targeting peptides.

Table 1: Radiolabeling Efficiency and Radiochemical Purity

Peptide Construct	Chelator/Colig and	Labeling Efficiency (%)	Radiochemical Purity (%)	Reference
H6F	HYNIC / Tricine, TPPTS	92.6	>95 (after purification)	[2][3]
LTVSPWY	CGGG	>99	>98	[4]
LTVSPWY	CSSS	>99	>98	[4]
rL-A9	HYNIC / EDDA, Tricine	>98	>98	[5]
H10F	HYNIC	>95	>95	[6]
ZHER2:V2	Direct Labeling	98.99 ± 0.99	>96	[7]

Table 2: In Vitro Stability

Peptide Construct	Conditions	Time (h)	Stability (%)	Reference
99mTc-CGGG-LTVSPWY	PBS, 37°C	24	75	[8]
99mTc-CGGG-LTVSPWY	Serum, 37°C	4	92	[8]
99mTc-CSSS-LTVSPWY	PBS, 37°C	24	65	[8]
99mTc-CSSS-LTVSPWY	Serum, 37°C	4	80	[8]
99mTc-ZHER2:V2	Saline, 37°C	8	~97	[7]
99mTc-ZHER2:V2	Serum, 37°C	8	~97	[7]

Table 3: Receptor Binding Affinity and In Vivo Tumor Uptake

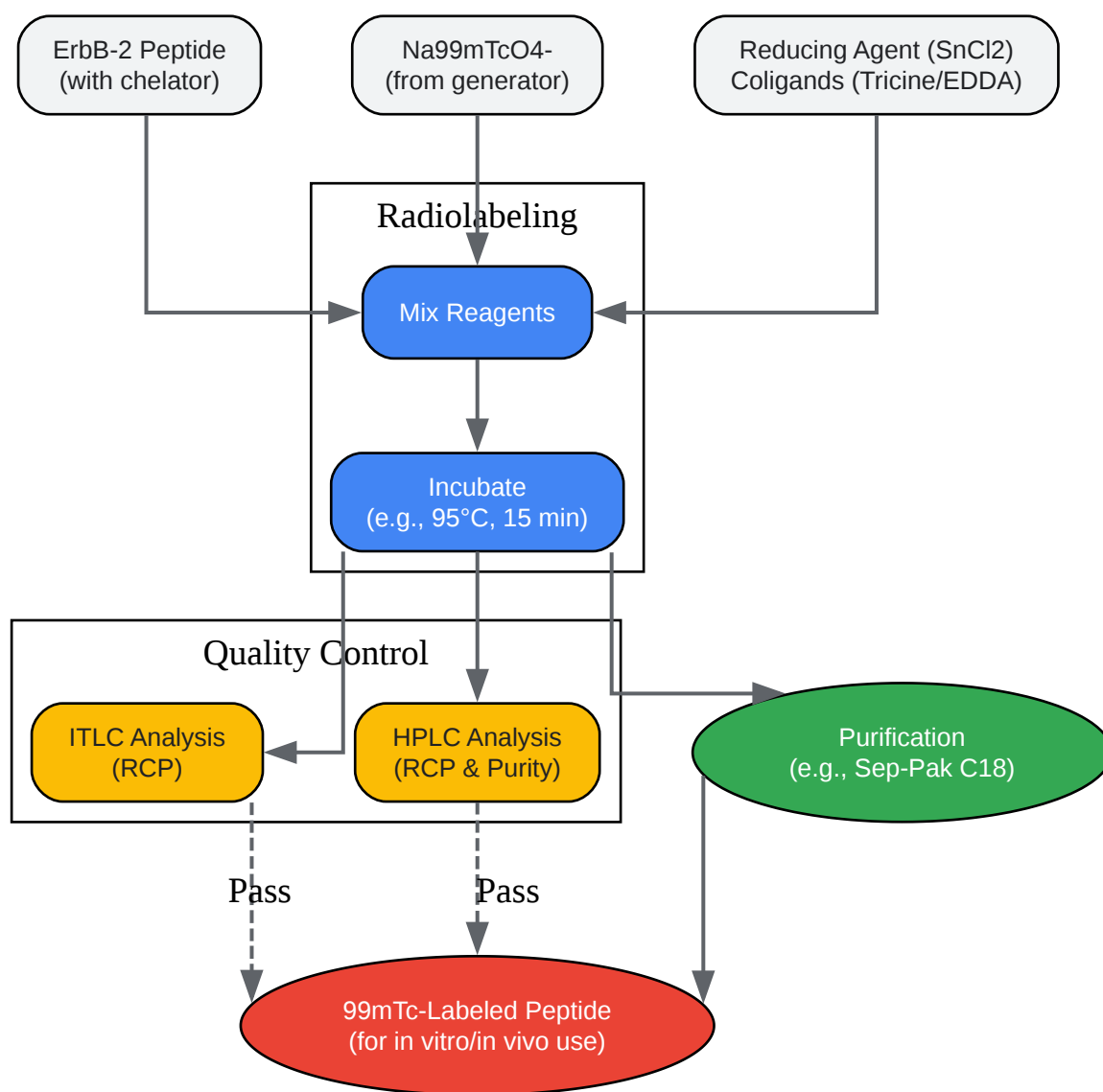
Peptide Construct	Cell Line	Kd (nM)	Tumor Uptake (%ID/g at 1h)	Reference
99mTc-CGGG-LTVSPWY	SKOV-3	4.3 ± 0.8	3.84 ± 2.53	[4][8]
99mTc-CSSS-LTVSPWY	SKOV-3	33.9 ± 9.7	4.98 ± 4.8	[4][8]
99mTc-HYNIC-PEG12-rL-A9	SKBR3	17.11 ± 7.63	Higher than non-PEGylated	[5]
99mTc(CO)3-DAP-GSG-KCCYSL	MDA-MB-435	-	1.67 ± 0.16	[9][10]
99mTc-HP-Ark2	SK-BR-3	-	3.99 ± 0.15 (at 0.5h)	[11]

Mandatory Visualizations

ErbB-2 (HER2) Signaling Pathway Overview

Caption: Simplified ErbB-2 signaling pathways.

Experimental Workflow for ^{99m}Tc Radiolabeling of Peptides



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Caption: General workflow for radiolabeling peptides.

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